

Application Note: Investigating Ion Channel Kinetics with AP-14145 HCl

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Compound of Interest

Compound Name: AP-14145 HCl

Cat. No.: B1192163

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Executive Summary

AP-14145 HCl is a potent, selective Negative Allosteric Modulator (NAM) of small-conductance calcium-activated potassium channels (KCa_{2.x} or SK channels).^[1] Unlike simple pore blockers (e.g., apamin), AP-14145 inhibits channel function by decreasing the channel's sensitivity to intracellular calcium ().

This application note provides a rigorous framework for using **AP-14145 HCl** to dissect SK channel kinetics. It moves beyond simple IC₅₀ measurements to advanced protocols that quantify the calcium-dependence shift, a hallmark of its unique mechanism. These protocols are critical for researchers investigating atrial fibrillation (AF), where SK channels are emerging as atrial-selective targets.

Mechanism of Action & Scientific Rationale

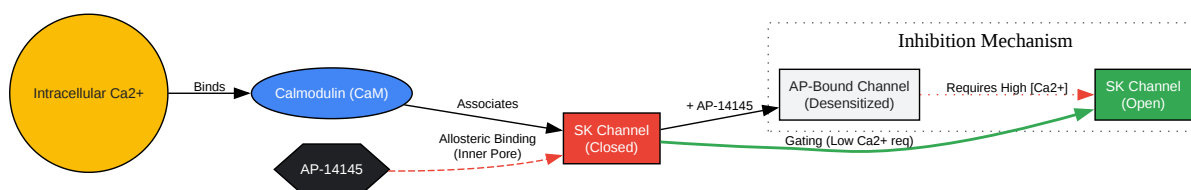
The Allosteric Shift

Standard blockers (e.g., toxins) physically occlude the ion permeation pathway. AP-14145 operates differently. It binds to an intracellular site located near the inner pore (involving

residues S508 and A533 in KCa2.3), inducing a conformational change that reduces the efficacy of Calmodulin (CaM)-mediated gating.

- Physiological Consequence: The channel requires higher concentrations of intracellular calcium to open.
- Kinetic Signature: In the presence of AP-14145, the Calcium-Activation curve shifts to the right (increased $K_{1/2}$).

Mechanism Diagram



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Figure 1: Mechanism of Action. AP-14145 acts as a negative allosteric modulator, stabilizing a desensitized state that requires significantly higher intracellular calcium concentrations to achieve open probability.

Materials & Solution Preparation

Compound Handling

- Compound: AP-14145 Hydrochloride (HCl salt).[1][2][3]
- Solubility: Soluble in DMSO (up to 100 mM) and Ethanol.[2] The HCl salt improves aqueous solubility, but stock solutions should be prepared in DMSO to prevent precipitation during freezing.
- Storage: Store solid at -20°C. Aliquot stocks to avoid freeze-thaw cycles.

Intracellular Solutions (The Critical Variable)

To study AP-14145 kinetics, you must clamp

precisely. Do not rely on "nominal" calcium. Use a chelator (EGTA or HEDTA) and calculate free calcium using a solver (e.g., MaxChelator).

Table 1: Recommended Intracellular Pipette Solutions (Internal) Base Buffer: 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 1 mM Mg-ATP, pH 7.2 with KOH.

Target Free	Total (mM)	Total EGTA (mM)	Purpose
Zero (Min)	0	10	Baseline / Leak subtraction
300 nM	~4.5 (calc required)	10	Control Range
1.0 μ M	~8.0 (calc required)	10	AP-14145 Range
10.0 μ M	10	0 (add 10 μ M free)	Max Activation ()

“

Expert Tip: Prepare a "High Ca" and "Zero Ca" internal solution and mix them in specific ratios to achieve intermediate concentrations. This reduces pipetting errors.

Experimental Protocols (Patch Clamp)

Protocol A: The "Calcium-Shift" Validation (Gold Standard)

This protocol validates that AP-14145 is acting as a NAM and not a pore blocker. If it were a pore blocker,

would decrease, but

would remain constant. With AP-14145,

shifts.^{[1][4][5][6]}

Setup: Inside-Out Patch Configuration (allows rapid solution exchange at the cytosolic face).

- Establish Patch: Pull a giant patch (macropatch) from HEK293 cells expressing hKCa2.3 (SK3).
- Control Curve:
 - Perfuse internal solutions with increasing
: 0.1, 0.3, 0.5, 1.0, 3.0, 10.0 μM .
 - Record steady-state current at -60 mV holding potential.
 - Wash out to baseline.
- Treatment Curve:
 - Perfuse 10 μM AP-14145 continuously.
 - Repeat the Calcium dose-response in the continued presence of AP-14145.
- Analysis:
 - Normalize currents to the
of the Control curve.
 - Fit both datasets to the Hill Equation.

Expected Outcome:

- Control

: ~0.3 - 0.4 μM .

- AP-14145

: Shifts to >1.0 μM .

Protocol B: Kinetic Wash-in/Wash-out (Whole Cell)

This determines the time-dependence of inhibition, critical for drug development.

Setup: Whole-Cell Voltage Clamp.

- Internal Solution: Fix

at 500 nM (approx.

of the channel).[7] This ensures the channel is open but sensitive to modulation.

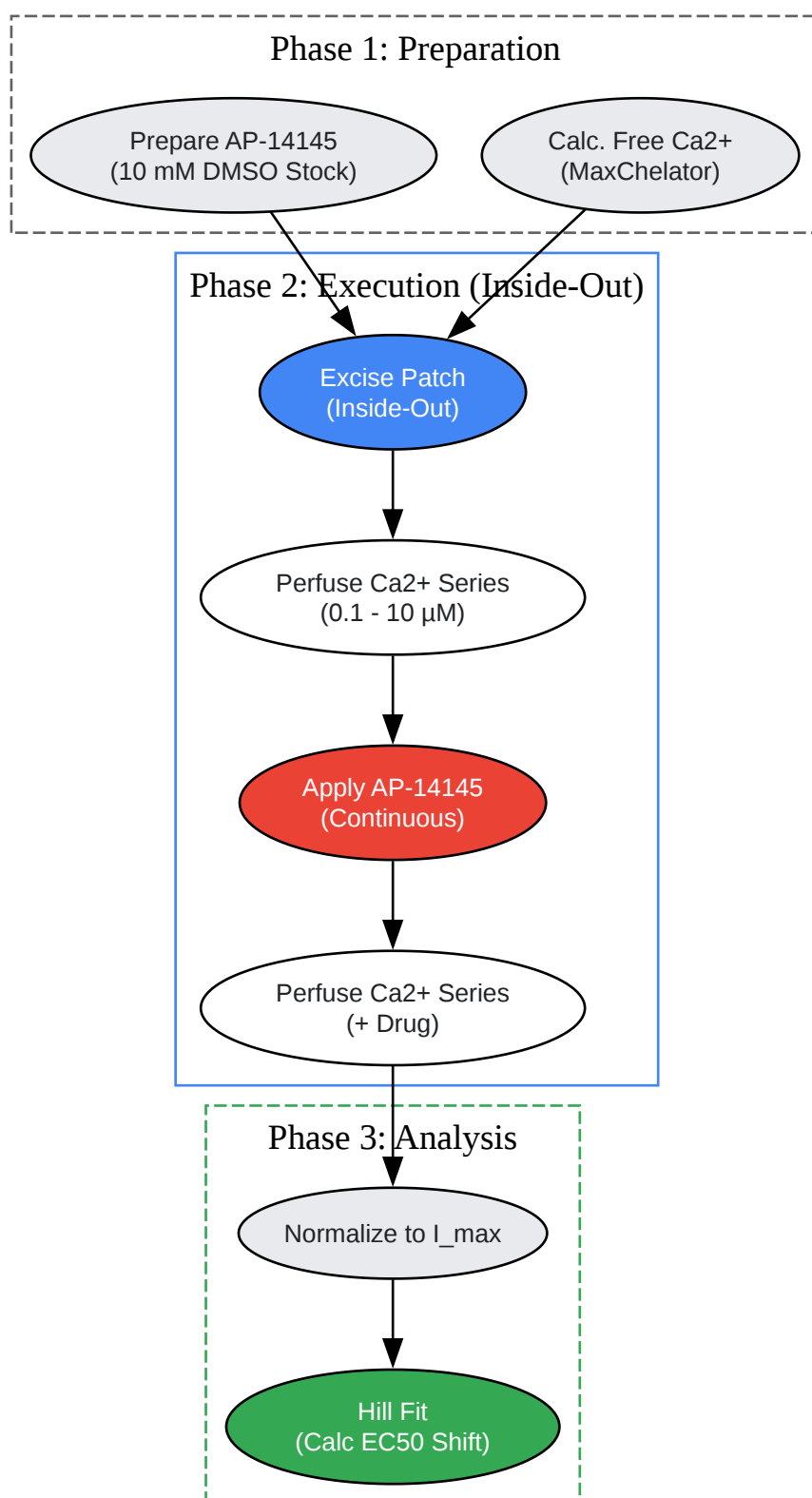
- Voltage Protocol: Ramp from -120 mV to +40 mV (200 ms duration) every 2 seconds.
- Baseline: Record stable current for 2 minutes.
- Wash-in: Switch perfusion to 1 μM AP-14145. Record until steady-state inhibition is reached.
- Wash-out: Switch back to control buffer.

Data Visualization: Plot Peak Current (at +40 mV) vs. Time. Fit the decay with a mono-exponential function to derive

and

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Workflow Diagram



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Figure 2: Experimental Workflow for determining the Calcium-Sensitivity Shift induced by AP-14145.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
No Inhibition Observed	High saturation	If is >10 μ M, the allosteric inhibition may be overcome. Lower to ~500 nM.
Current Run-down	PIP2 depletion	Add 2-4 mM Mg-ATP to the intracellular solution to maintain channel phosphorylation and lipid integrity.
Precipitation	Aqueous insolubility	Ensure final DMSO concentration is <0.1%. Dilute the stock rapidly into the vortexing buffer.
Slow Wash-out	Lipophilicity	AP-14145 is moderately lipophilic. Use glass-lined tubing or wash with BSA (0.1%) to scavenge the drug.

References

- Simó-Vicens, R., et al. (2017). "A New Negative Allosteric Modulator, AP14145, for the Study of Small Conductance Calcium-Activated Potassium (KCa₂) Channels." *British Journal of Pharmacology*, 174(23), 4396–4408.
- Diness, J. G., et al. (2017). "Termination of Vernakalant-Resistant Atrial Fibrillation by Inhibition of Small-Conductance Ca²⁺-Activated K⁺ Channels in Pigs." [8] *Circulation: Arrhythmia and Electrophysiology*, 10(10), e005125.

- Diness, J. G., et al. (2019). "The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts." *Frontiers in Pharmacology*, 10, 693.

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Sources

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience \[toocris.com\]](https://www.tocris.com)
- [3. ASP6432 \[CAS: 1282549-08-9\] Glixlabs.com High Quality Supplier \[glixlabs.com\]](https://www.glixlabs.com)
- [4. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium \(KCa 2\) channels - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [5. ahajournals.org \[ahajournals.org\]](https://www.ahajournals.org)
- [6. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium \(KCa2\) channels - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [7. ahajournals.org \[ahajournals.org\]](https://www.ahajournals.org)
- [8. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts \[frontiersin.org\]](https://www.frontiersin.org)
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